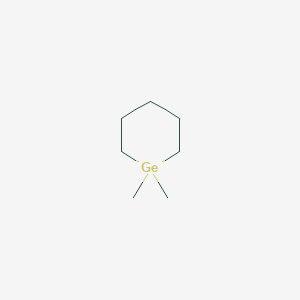

1,1-Dimethylgerminane

Description

Properties

CAS No. |

60958-60-3 |

|---|---|

Molecular Formula |

C7H16Ge |

Molecular Weight |

172.83 g/mol |

IUPAC Name |

1,1-dimethylgerminane |

InChI |

InChI=1S/C7H16Ge/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 |

InChI Key |

GZZLIPOROCTCOD-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge]1(CCCCC1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dimethylgerminane from Dichlorodimethylgermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dimethylgerminane from dichlorodimethylgermane. The core of this process involves the reduction of the germanium-chlorine bonds to germanium-hydrogen bonds, a fundamental transformation in organogermanium chemistry. This guide details the experimental protocol, presents key quantitative data, and visualizes the reaction pathway and workflow.

Reaction Overview and Principles

The synthesis of this compound from dichlorodimethylgermane is achieved through a reduction reaction. The most effective and commonly employed reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic germanium center and displacing the chloride ions. The overall reaction is as follows:

(CH₃)₂GeCl₂ + LiAlH₄ → (CH₃)₂GeH₂ + LiCl + AlCl₃

Due to the highly reactive and pyrophoric nature of lithium aluminum hydride, the reaction must be carried out under anhydrous and inert conditions, typically using a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound. This protocol is based on established procedures for the reduction of organohalides with lithium aluminum hydride.

Materials:

-

Dichlorodimethylgermane ((CH₃)₂GeCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry n-pentane or other suitable low-boiling solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for air-sensitive chemistry (e.g., Schlenk line, oven-dried flasks, dropping funnel, condenser)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware should be thoroughly oven-dried and assembled hot under a stream of inert gas. The reaction is typically carried out in a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet.

-

Reaction Setup: A suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared in the reaction flask at 0 °C (ice bath). A slight excess of LiAlH₄ (e.g., 1.1 to 1.5 equivalents per Ge-Cl bond) is recommended to ensure complete reaction.

-

Addition of Dichlorodimethylgermane: A solution of dichlorodimethylgermane in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ from the dropping funnel. The addition should be slow to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure completion. The progress of the reaction can be monitored by Gas Chromatography (GC) if necessary.

-

Quenching the Reaction: After the reaction is complete, the flask is cooled again to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of a small amount of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate. This should be done with vigorous stirring.

-

Workup and Isolation: The resulting mixture is filtered to remove the inorganic salts (lithium and aluminum salts). The filter cake is washed with several portions of the anhydrous solvent. The combined organic filtrates are then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: this compound is a volatile liquid. Therefore, the product can be purified by fractional distillation of the dried organic solution. The low boiling point of the product requires careful distillation to avoid losses.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value | Reference |

| Reactants | ||

| Dichlorodimethylgermane | 1 mole equivalent | General Stoichiometry |

| Lithium Aluminum Hydride | 0.5 - 0.75 mole equivalents | General Stoichiometry |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | General Practice |

| Temperature | 0 °C to Room Temperature | General Practice |

| Reaction Time | 2 - 12 hours | General Practice |

| Product | ||

| This compound | ||

| Theoretical Yield | Based on starting material | Calculated |

| Physical Properties | ||

| Boiling Point | ~67 °C | Estimated |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | ~0.2 (s, 6H, Ge-CH₃), ~3.5 (septet, 2H, Ge-H) | Estimated |

| ¹³C NMR (CDCl₃, δ ppm) | ~ -5 (Ge-CH₃) | Estimated |

Note: Specific experimental yields and detailed spectroscopic data for this compound are not widely reported in readily accessible literature. The provided spectroscopic data are estimations based on analogous compounds.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation from dichlorodimethylgermane to this compound.

Caption: Synthesis of this compound from dichlorodimethylgermane.

Experimental Workflow

This diagram outlines the major steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable, and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere.

-

Dichlorodimethylgermane is a corrosive and moisture-sensitive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound. For specific research and development applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

In-depth Technical Guide on 1,1-Dimethylgerminane: A Theoretical Perspective

A comprehensive review of the theoretical properties of 1,1-Dimethylgerminane, tailored for researchers, scientists, and drug development professionals. This document summarizes available data, outlines computational approaches, and provides insights into the structural and electronic characteristics of this organogermanium compound.

Introduction

Organogermanium compounds, in general, have garnered attention for their potential applications in various fields, including materials science and medicinal chemistry.[1][2][3][4][5] Their chemistry often resembles that of their silicon analogues, though they exhibit distinct reactivity and stability.[3]

Theoretical and Computational Methodology

The theoretical properties of molecules like this compound can be elucidated using a variety of computational chemistry methods. These methods allow for the calculation of molecular geometries, spectroscopic properties, thermodynamic data, and reaction pathways in the absence of extensive experimental data.

Computational Approaches

Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost for studying organometallic compounds.

Ab initio methods: High-level theoretical methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results, particularly for electronic properties, but are computationally more demanding.

A logical workflow for the theoretical characterization of this compound would involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to predict vibrational spectra. Subsequently, NMR chemical shifts and thermodynamic properties can be calculated.

Caption: A generalized workflow for the computational study of this compound.

Predicted Molecular and Electronic Structure

Based on theoretical studies of related germacyclobutane derivatives, this compound is expected to have a puckered four-membered ring structure. The germanium-carbon bond lengths and the internal ring angles will be influenced by the steric bulk of the methyl groups and the inherent ring strain.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Ge-C (ring) bond length | ~1.95 - 2.00 Å |

| C-C (ring) bond length | ~1.54 - 1.56 Å |

| C-Ge-C bond angle (ring) | ~75° - 80° |

| Dihedral angle (puckering) | ~20° - 30° |

Note: These are estimated values based on general knowledge of related compounds and are not from specific computational studies on this compound.

The electronic structure will be characterized by the nature of the Ge-C bonds, which are more polarizable than Si-C bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be important for understanding its reactivity.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable insights into the expected spectroscopic signatures of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the germacyclobutane ring. The chemical shifts and coupling patterns would be characteristic of the puckered ring structure.

-

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbons and the ring carbons, with the carbon attached to germanium appearing at a characteristic chemical shift.

-

⁷³Ge NMR: Germanium-73 NMR, although less common due to the low natural abundance and quadrupolar nature of the nucleus, could provide direct information about the electronic environment of the germanium atom.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift Range |

|---|---|

| ¹H (CH₃) | 0.2 - 0.5 |

| ¹H (ring CH₂) | 1.0 - 2.0 |

| ¹³C (CH₃) | -5 - 5 |

| ¹³C (ring CH₂) | 15 - 25 |

Note: These are estimated values and would need to be confirmed by specific calculations.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra are predicted to show characteristic vibrational modes for the Ge-C bonds, the C-H bonds of the methyl groups, and the various bending and stretching modes of the germacyclobutane ring. Frequency calculations are essential for assigning these vibrational modes.

Predicted Thermodynamic Properties and Reactivity

Thermochemical data for many organogermanium compounds have been reviewed, providing a basis for estimating the properties of this compound.[6][7] The enthalpy of formation is a key thermodynamic parameter that can be calculated computationally.

The reactivity of germacyclobutanes is often dictated by the strained ring and the nature of the germanium-carbon bond. Potential reaction pathways include:

-

Ring-opening reactions: Initiated by thermal or photochemical means, or by reaction with electrophiles or nucleophiles.

-

Insertion reactions: Insertion of small molecules into the Ge-C bonds.

-

Reactions at the germanium center: Lewis acid-base chemistry and substitution reactions.

References

- 1. Organogermanium chemistry - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 2. Organogermanium Compounds: Theory, Experiment, and Applications, 2 Volumes - Google Books [books.google.com]

- 3. paperpublications.org [paperpublications.org]

- 4. agendabookshop.com [agendabookshop.com]

- 5. kulturkaufhaus.de [kulturkaufhaus.de]

- 6. Thermochemistry of germanium and organogermanium compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. digital.csic.es [digital.csic.es]

An In-depth Technical Guide on the Electronic Structure of 1,1-Dimethylgerminane

Introduction

1,1-Dimethylgerminane, also known as 1,1-dimethylgermacyclohexane, is a saturated heterocyclic organogermanium compound. Understanding its electronic structure is fundamental to predicting its chemical reactivity, physical properties, and potential applications in materials science and as a precursor for novel chemical entities. The electronic structure dictates the nature of its chemical bonds, the distribution of electron density, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for professionals in drug development and materials science for designing molecules with specific properties.

This guide provides a theoretical framework for the electronic structure of this compound, details the experimental protocols necessary for its characterization, and presents a logical workflow for such an investigation.

Molecular Geometry

The starting point for any electronic structure determination is a precise understanding of the molecular geometry. While specific studies on this compound are scarce, a gas-phase electron diffraction study has determined the molecular structure of both germinane (germacyclohexane) and its 1,1-dimethyl derivative.[1]

The study confirms that this compound adopts a chair conformation . The six-membered ring is puckered, similar to cyclohexane, but is slightly flattened at the germanium end. Key structural parameters from this study provide the necessary input for accurate computational modeling.

Theoretical Electronic Structure: A Molecular Orbital Perspective

The electronic structure of this compound can be described using Molecular Orbital (MO) theory. The molecular orbitals arise from the linear combination of the valence atomic orbitals of germanium (4s, 4p), carbon (2s, 2p), and hydrogen (1s).

The valence shell of this compound is composed primarily of σ (sigma) bonds, which are characteristic of saturated cyclic systems. The key interactions are:

-

Ge-C Bonds: The two Germanium-Carbon bonds within the ring and the two Ge-C bonds to the methyl groups are formed from the overlap of germanium's sp³ hybrid orbitals with carbon's sp³ hybrid orbitals. These bonds are expected to be lower in energy (more stable) than the C-C bonds due to the larger size and different electronegativity of germanium.

-

C-C Bonds: These are standard sigma bonds formed from the overlap of sp³ hybrid orbitals on adjacent carbon atoms.

-

C-H Bonds: These sigma bonds result from the overlap of carbon sp³ orbitals with hydrogen 1s orbitals.

The highest occupied molecular orbitals (HOMOs) in saturated germanes are typically associated with the Ge-C sigma bonds, which are higher in energy than the C-C and C-H sigma bonds. The lowest unoccupied molecular orbitals (LUMOs) are the corresponding antibonding σ*(Ge-C) orbitals.

3.1 Predicted Molecular Orbital Characteristics

The following table summarizes the anticipated nature of the key molecular orbitals of this compound. The energy levels are qualitative and based on general principles.

| Molecular Orbital (MO) | Primary Atomic Orbital Contribution | Character | Expected Relative Energy |

| LUMO+n | σ(C-H), σ(C-C) | Antibonding | High |

| LUMO | σ*(Ge-C) | Antibonding | High |

| HOMO | σ(Ge-C) | Bonding | Low |

| HOMO-1 | σ(Ge-C), σ(C-C) | Bonding | Low |

| HOMO-n | σ(C-C), σ(C-H) | Bonding | Very Low |

Experimental Characterization

To empirically determine the electronic structure, a combination of spectroscopic techniques would be necessary.

4.1 Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is the most direct experimental method for probing the energies of valence molecular orbitals.[2][3][4] By irradiating a gas-phase sample with high-energy UV photons (typically from a helium discharge lamp), electrons are ejected.[3][4] The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons in their respective molecular orbitals can be determined.[2] The resulting spectrum consists of a series of bands, where each band corresponds to the ionization from a specific molecular orbital. For this compound, the UPS spectrum would be expected to show a series of broad bands corresponding to the manifold of σ orbitals, with the lowest binding energy band corresponding to the HOMO.

4.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between occupied and unoccupied molecular orbitals.[5][6] For saturated compounds like this compound, the electronic transitions are typically σ → σ* transitions. These transitions require high energy, and thus the absorption maximum (λmax) is expected to be in the deep UV region (below 200 nm). While saturated organogermanium compounds do not exhibit strong absorption in the conventional UV-Vis range, this technique is crucial for determining the HOMO-LUMO gap.[7]

Experimental Protocols

5.1 Protocol for Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

This protocol is a generalized procedure for analyzing a volatile organogermanium compound like this compound.

-

Sample Preparation: The this compound sample must be purified, typically by fractional distillation, to remove any volatile impurities. The sample is then placed in a glass inlet tube connected to the spectrometer.

-

Instrumentation: A high-resolution photoelectron spectrometer equipped with a gas discharge lamp (e.g., He I source providing 21.22 eV photons) is used. The spectrometer consists of a high-vacuum chamber, an ionization region, an electron energy analyzer (e.g., a hemispherical analyzer), and a detector.

-

Data Acquisition: a. The sample is introduced into the ionization region as a low-pressure gas via a leak valve. The pressure is maintained in the range of 10-2 to 10-3 mbar. b. The sample is irradiated with He I photons, causing photoionization. c. The ejected photoelectrons are focused into the electron energy analyzer. d. The analyzer separates the electrons based on their kinetic energy. e. A spectrum of electron counts versus kinetic energy is recorded. This is then converted to a binding energy scale using the equation: BE = hν - KE, where BE is the binding energy, hν is the photon energy, and KE is the measured kinetic energy of the photoelectron.

-

Calibration: The energy scale is calibrated using a known standard with sharp, well-defined ionization bands, such as argon or xenon, which is co-introduced with the sample.

-

Spectral Analysis: The resulting spectrum is analyzed to identify the ionization potentials corresponding to the different valence molecular orbitals. Computational chemistry is often used in conjunction with UPS to assign the observed bands to specific molecular orbitals.[3]

Visualization of the Investigative Workflow

The following diagram illustrates the logical workflow for a comprehensive study of the electronic structure of this compound.

Caption: A logical workflow for the comprehensive electronic structure determination of this compound.

Conclusion

While direct experimental data on the electronic structure of this compound is lacking, a robust theoretical and experimental framework can be established. The molecule is expected to be a typical saturated heterocycle with a chair conformation. Its electronic structure is dominated by σ-bonding and σ-antibonding molecular orbitals. The highest occupied molecular orbitals are predicted to be of σ(Ge-C) character. The definitive characterization of its electronic structure awaits detailed computational studies, guided and validated by gas-phase ultraviolet photoelectron spectroscopy and UV-Vis spectroscopy. The methodologies and theoretical framework presented in this guide provide a clear path for researchers to undertake such an investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - RO [thermofisher.com]

- 4. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]

- 5. people.bath.ac.uk [people.bath.ac.uk]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Geometry of 1,1-Dimethylgerminane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated molecular geometry of 1,1-dimethylgerminane, a tetra-substituted organogermanium compound. In the absence of direct experimental data for this specific molecule, this document outlines the expected structural parameters based on the known geometries of related germane derivatives and fundamental principles of molecular structure. Furthermore, it details the primary experimental and computational methodologies that would be employed for the precise determination of its geometry. This guide is intended to serve as a foundational resource for researchers interested in the structural chemistry of organogermanium compounds.

Predicted Molecular Geometry of this compound

Organogermanium compounds with a central germanium atom bonded to four substituents, such as this compound (Ge(CH₃)₂H₂), predominantly exhibit a tetrahedral geometry.[1] This arrangement is a consequence of the sp³ hybridization of the germanium atom's valence orbitals, which minimizes electron pair repulsion and maximizes bond angles.

The central germanium atom in this compound is expected to be at the center of a tetrahedron, with the two methyl groups and two hydrogen atoms occupying the vertices. The bond angles are anticipated to be close to the ideal tetrahedral angle of 109.5°. However, minor deviations from this ideal angle are expected due to the different steric requirements of the methyl groups and hydrogen atoms. The bulkier methyl groups will likely cause a slight increase in the C-Ge-C bond angle and a corresponding decrease in the H-Ge-H bond angle.

Predicted Structural Parameters

While specific experimental values for this compound are not available, the following table summarizes the expected ranges for its key geometric parameters, based on data from related germane compounds.

| Parameter | Expected Value/Range | Rationale |

| Bond Lengths | ||

| Ge-C | ~1.95 Å | Based on typical Ge-C single bond lengths in other organogermanium compounds. |

| Ge-H | ~1.53 Å | Similar to the Ge-H bond length in methyl germane. |

| C-H | ~1.09 Å | Typical C-H bond length in a methyl group. |

| Bond Angles | ||

| ∠ C-Ge-C | > 109.5° | The steric bulk of the two methyl groups will likely cause this angle to be slightly larger than the ideal tetrahedral angle to minimize repulsion. |

| ∠ H-Ge-H | < 109.5° | To compensate for the larger C-Ge-C angle, the H-Ge-H angle is expected to be slightly compressed. |

| ∠ C-Ge-H | ~109.5° | This angle is expected to be close to the ideal tetrahedral angle. |

| ∠ H-C-H | ~109.5° | The geometry around the carbon atoms of the methyl groups is expected to be tetrahedral. |

Methodologies for Determining Molecular Geometry

The precise determination of the molecular geometry of a compound like this compound would rely on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[2][3] This method provides information about bond lengths, bond angles, and conformational distributions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Bombardment: A high-energy beam of electrons is directed at the gas-phase molecules.

-

Diffraction Pattern: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is captured on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances within the molecule.

-

Structure Refinement: A molecular model is refined to fit the experimental data, yielding precise values for bond lengths and angles.

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of gas-phase molecules, from which highly accurate molecular structures can be derived.[4][5][6]

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a sample cell at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: The absorption of microwaves by the sample is measured as a function of frequency, resulting in a rotational spectrum.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions of the molecule.

-

Structural Determination: The rotational constants obtained from the spectrum are used to calculate the moments of inertia, which in turn provide highly precise bond lengths and angles. Isotopic substitution can be used to further refine the structure.[4]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and complementing experimental data on molecular geometry.[7][8]

Methodology:

-

Model Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Method and Basis Set Selection: A suitable computational method (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) are chosen.[7]

-

Geometry Optimization: The energy of the molecular structure is minimized with respect to the positions of the atoms, resulting in a predicted equilibrium geometry.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

-

Parameter Extraction: The bond lengths, bond angles, and dihedral angles of the optimized structure are extracted and can be compared with experimental data.

Workflow for Molecular Geometry Determination

The following diagram illustrates the logical workflow for determining the molecular geometry of a compound like this compound, integrating both experimental and computational approaches.

Caption: Workflow for determining the molecular geometry of this compound.

Conclusion

While direct experimental data for the molecular geometry of this compound is currently unavailable, a robust prediction can be made based on the established principles of structural chemistry and data from analogous compounds. The expected tetrahedral geometry, with minor distortions due to the steric influence of the methyl groups, provides a reliable model for this molecule. For definitive structural elucidation, a combined approach utilizing gas-phase experimental techniques such as Gas Electron Diffraction and Microwave Spectroscopy, supported by high-level computational calculations, is recommended. This guide provides the foundational knowledge and methodological framework for researchers to pursue the precise characterization of this compound and other related organogermanium compounds.

References

- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. Gas Electron Diffraction and Small Molecule Structure - Paderborn Center for Parallel Computing (PC2) | Universität Paderborn [pc2.uni-paderborn.de]

- 4. McGuire Research Group [mcguirelab.mit.edu]

- 5. Microwave spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Structure, and Biological Activity of the Germanium Dioxide Complex Compound with 2-Amino-3-Hydroxybutanoic Acid [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,1-Dimethylgerminane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1-Dimethylgerminane. Given the limited availability of specific experimental data in public literature for this compound, this document focuses on the predicted spectroscopic characteristics derived from its structure, alongside detailed, generalized experimental protocols for its analysis. This guide serves as a foundational resource for researchers involved in the synthesis and characterization of organogermanium compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (Methyl) | 0.1 - 0.5 | Singlet | 6H | N/A |

| -CH₂- (Ring) | 1.0 - 1.5 | Triplet | 4H | ~7-8 |

| -CH₂- (Ring) | 1.5 - 2.0 | Quintet | 2H | ~7-8 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (Methyl) | -5 - 5 |

| -CH₂- (Ring, C2/C5) | 10 - 20 |

| -CH₂- (Ring, C3/C4) | 20 - 30 |

Table 3: Predicted Infrared (IR) and Raman Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

| C-H stretch (CH₃) | 2950 - 2970 | Strong | Strong |

| C-H stretch (CH₂) | 2850 - 2925 | Strong | Strong |

| CH₂ bend (scissoring) | 1440 - 1465 | Medium | Medium |

| CH₃ bend (asymmetric) | 1430 - 1470 | Medium | Medium |

| CH₃ bend (symmetric) | 1370 - 1390 | Medium | Weak |

| Ge-C stretch | 550 - 650 | Strong | Strong |

| Ring deformation | 800 - 1000 | Medium | Medium |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment | Relative Abundance |

| 146 | [M]⁺ (molecular ion) | Medium |

| 131 | [M - CH₃]⁺ | High |

| 117 | [M - C₂H₅]⁺ | Medium |

| 103 | [M - C₃H₇]⁺ | Low |

| 89 | [Ge(CH₃)₂]⁺ | High |

| 74 | [Ge]⁺ | Medium |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.

-

Infrared (IR) and Raman Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups and the overall molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

IR Spectroscopy (Attenuated Total Reflectance - ATR): Place a small drop of liquid this compound directly onto the ATR crystal.

-

Raman Spectroscopy: Place a small amount of the liquid sample into a glass capillary tube or an NMR tube.

-

-

Instrumentation and Data Acquisition:

-

IR Spectroscopy: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Raman Spectroscopy: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm). Collect the spectrum over a similar spectral range.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption/scattering bands corresponding to specific vibrational modes (e.g., C-H stretching, Ge-C stretching).

-

Compare the IR and Raman spectra to distinguish between symmetric and asymmetric vibrations, as their activities differ based on the change in dipole moment (IR) or polarizability (Raman).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane, hexane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

-

Mass Analysis and Detection:

-

Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Vibrational Spectroscopy (IR and Raman).

Caption: Workflow for Mass Spectrometry Analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1-Dimethylgerminane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1-dimethylgerminane. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this guide utilizes experimental data from the closely related parent compound, germinane (germacyclohexane), as a foundational reference. The predicted spectral characteristics for this compound are extrapolated from this data, considering the electronic effects of the two methyl substituents on the germanium atom.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental NMR data for germinane and provide predicted values for this compound. These predictions are based on established principles of NMR spectroscopy, where the substitution of Ge-H bonds with Ge-CH₃ bonds is expected to induce notable changes in the chemical shifts of nearby nuclei.

Table 1: ¹H NMR Spectral Data

| Compound | Proton Assignment | Experimental Chemical Shift (δ, ppm) for Germinane[1] | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity | Integration |

| Germinane | Ge-H ₂ | 3.66 | - | Broad Singlet | 2H |

| α-CH ₂ | 1.72–1.79 | ~1.6-1.8 | Multiplet | 4H | |

| β-CH ₂ | 1.02–1.09 | ~1.0-1.2 | Multiplet | 4H | |

| γ-CH ₂ | 1.40–1.47 | ~1.4-1.6 | Multiplet | 2H | |

| This compound | Ge-(CH ₃)₂ | - | ~0.2-0.4 | Singlet | 6H |

| α-CH ₂ | - | ~1.5-1.7 | Multiplet | 4H | |

| β-CH ₂ | - | ~1.0-1.2 | Multiplet | 4H | |

| γ-CH ₂ | - | ~1.4-1.6 | Multiplet | 2H |

Table 2: ¹³C NMR Spectral Data

| Compound | Carbon Assignment | Experimental Chemical Shift (δ, ppm) for Germinane[1] | Predicted Chemical Shift (δ, ppm) for this compound |

| Germinane | α-C H₂ | 9.29 | ~10-12 |

| β-C H₂ | 29.81 | ~29-31 | |

| γ-C H₂ | 26.72 | ~26-28 | |

| This compound | Ge-(C H₃)₂ | - | ~ -2 to 2 |

| α-C H₂ | - | ~12-15 | |

| β-C H₂ | - | ~29-31 | |

| γ-C H₂ | - | ~26-28 |

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organogermanium compounds like this compound.

1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral interference from impurities.

-

Solvent Selection: A deuterated solvent that effectively dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for organometallic compounds.[1] Other potential solvents include benzene-d₆ and dichloromethane-d₂. The choice of solvent can influence chemical shifts.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, which is inherently less sensitive, a more concentrated sample is preferable, often as much as will dissolve to form a saturated solution.

-

-

Sample Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, the sample solution should be free of any particulate matter. Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's deuterium lock system will be used to stabilize the magnetic field using the signal from the deuterated solvent. The magnetic field homogeneity will then be optimized through an automated or manual shimming process to achieve narrow and symmetrical peak shapes.

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: A range of approximately -2 to 10 ppm is generally adequate for organogermanium compounds.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full spin relaxation.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Sequence: A proton-decoupled single-pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: A range of approximately 0 to 150 ppm should be sufficient.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons contributing to each signal.

Mandatory Visualizations

References

An In-Depth Technical Guide to 73Ge NMR Chemical Shifts for Germinane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Germanium-73 Nuclear Magnetic Resonance (73Ge NMR) spectroscopy as it applies to germinane derivatives. Given the limited availability of specific 73Ge NMR data for a homologous series of germinane derivatives in the current body of scientific literature, this guide will establish the foundational principles of 73Ge NMR and present analogous data from closely related organogermanium compounds. This information will serve as a valuable resource for researchers interested in the characterization of germanium-containing molecules.

Introduction to 73Ge NMR Spectroscopy

Germanium-73 (73Ge) is the only NMR-active isotope of germanium. However, its inherent properties present significant challenges for NMR spectroscopy.[1][2] These challenges include a low natural abundance of 7.73%, a low magnetogyric ratio, and a large nuclear quadrupole moment.[1][2] The large quadrupole moment can lead to very broad resonance signals, particularly for germanium atoms in asymmetric electronic environments, which can sometimes render the signals unobservable with standard high-resolution NMR spectrometers.[1][2] Despite these difficulties, 73Ge NMR spectroscopy is a powerful tool for probing the local electronic and structural environment of germanium atoms in molecules.[1]

Factors Influencing 73Ge NMR Chemical Shifts

The chemical shift of the 73Ge nucleus is highly sensitive to its local environment. Key factors influencing the 73Ge chemical shift include:

-

Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the germanium atom has a significant impact on the 73Ge chemical shift. More electronegative substituents tend to deshield the germanium nucleus, resulting in a downfield shift (higher ppm value).

-

Coordination Number: The coordination number of the germanium atom influences the 73Ge chemical shift. For instance, hypercoordinated germanium species generally exhibit upfield shifts compared to their tetracoordinated counterparts.

-

Molecular Symmetry: A higher degree of symmetry around the germanium atom generally leads to sharper 73Ge NMR signals due to a reduction in the quadrupolar relaxation rate.[3] Conversely, low-symmetry environments result in broader signals that can be difficult to detect.[3]

-

Intramolecular Interactions: Weak intramolecular interactions, such as the coordination of a nearby Lewis basic group to the germanium center, can lead to changes in the 73Ge chemical shift and line broadening.

73Ge NMR Chemical Shift Data

| Substituent (X) in XC6H4Ge(CH3)3 | 73Ge Chemical Shift (δ, ppm) |

| p-N(CH3)2 | -26.8 |

| p-OCH3 | -25.7 |

| p-CH3 | -24.9 |

| H | -24.3 |

| p-Cl | -23.8 |

| p-Br | -23.7 |

| m-CF3 | -23.1 |

| p-CF3 | -22.9 |

Data sourced from a study on substituted aryltrimethylgermanes and referenced against neat tetramethylgermane (Ge(CH3)4).[4]

Experimental Protocols for 73Ge NMR Spectroscopy

Acquiring high-quality 73Ge NMR spectra requires careful optimization of experimental parameters. The following provides a generalized methodology for 73Ge NMR experiments on organogermanium compounds.

4.1 Sample Preparation

-

Concentration: Due to the low sensitivity of the 73Ge nucleus, samples should be prepared at the highest possible concentration that solubility allows.

-

Solvent: A deuterated solvent with a low viscosity is recommended to minimize the quadrupolar relaxation rate. Solvents such as benzene-d6, toluene-d8, or chloroform-d are commonly used.

-

Purity: The sample should be free of paramagnetic impurities, which can significantly broaden the NMR signals.

4.2 NMR Instrument Parameters

-

Magnetic Field Strength: High-field NMR spectrometers (e.g., 11.7 T or higher) are highly recommended to improve sensitivity and resolution.

-

Probe: A broadband probe tuned to the 73Ge frequency is required. For enhanced sensitivity, a cryoprobe can be utilized if available.

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient for acquiring 73Ge NMR spectra.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 50-100 kHz) is often necessary to encompass the broad 73Ge resonances.

-

Acquisition Time: A relatively short acquisition time (e.g., 0.1-0.2 s) is often used due to the rapid decay of the signal for quadrupolar nuclei.

-

Relaxation Delay: A short relaxation delay (e.g., 0.1-1 s) can be employed to maximize the signal-to-noise ratio in a given amount of time, as the relaxation of quadrupolar nuclei is typically fast.

-

Number of Scans: A large number of scans (from several thousand to hundreds of thousands) is usually required to achieve an adequate signal-to-noise ratio.

-

-

Referencing: The 73Ge chemical shifts are typically referenced externally to neat tetramethylgermane (Ge(CH3)4) at 0 ppm.[2]

4.3 Data Processing

-

Line Broadening: An exponential multiplication function with a line broadening factor (e.g., 50-200 Hz) is often applied to the free induction decay (FID) prior to Fourier transformation to improve the signal-to-noise ratio of the broad 73Ge signals.

-

Baseline Correction: A polynomial baseline correction is typically necessary to obtain a flat baseline.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the 73Ge NMR spectroscopy of germinane derivatives.

Caption: Logical relationship of factors influencing 73Ge chemical shifts.

Caption: A typical experimental workflow for 73Ge NMR.

References

Unraveling the Fragmentation Pattern of 1,1-Dimethylgerminane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The analysis of organogermanium compounds, a class of molecules with increasing interest in materials science and pharmaceuticals, necessitates a thorough understanding of their behavior under mass spectrometric conditions. This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation of 1,1-Dimethylgerminane. Due to a lack of specific experimental data in publicly available literature for this particular compound, this guide leverages established principles of mass spectrometry and draws parallels from analogous organometallic compounds to propose a likely fragmentation pathway. This document serves as a predictive resource to aid researchers in the identification and structural elucidation of this compound and related molecules.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z (mass-to-charge ratio) values for the key ions expected to be observed in the electron ionization mass spectrum of this compound. The relative abundances are hypothetical and intended to illustrate a plausible fragmentation pattern, with the most stable ions predicted to be more abundant.

| Ion | Formula | Calculated m/z | Proposed Identity | Predicted Relative Abundance |

| [M]⁺• | [C₄H₁₂Ge]⁺• | 148.06 | Molecular Ion | Low to medium |

| [M - CH₃]⁺ | [C₃H₉Ge]⁺ | 133.04 | Loss of a methyl radical | High (likely base peak) |

| [M - 2CH₃]⁺• | [C₂H₆Ge]⁺• | 118.01 | Loss of two methyl radicals | Medium |

| [M - 2CH₃ - H₂]⁺ | [C₂H₄Ge]⁺ | 115.99 | Subsequent loss of H₂ | Medium to low |

| [GeH(CH₃)]⁺ | [CH₄Ge]⁺ | 103.98 | Rearranged species | Low |

| [GeH₃]⁺ | [GeH₃]⁺ | 76.96 | Germanium trihydride cation | Low |

| [Ge]⁺ | [Ge]⁺ | 73.92 | Germanium ion | Low |

Note: m/z values are calculated using the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Germanium (⁷⁴Ge). The presence of other germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁶Ge) will result in a characteristic isotopic pattern for germanium-containing fragments.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Due to the volatile nature of this compound, handle the compound in a well-ventilated fume hood.

-

Prepare a dilute solution of the sample (e.g., 1-10 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: 5 minutes at 200 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 300.

-

Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy molecular ion then undergoes a series of fragmentation steps to produce smaller, more stable ions. The proposed primary fragmentation pathway involves the homolytic cleavage of a Germanium-Carbon bond, which is generally the weakest bond in such organometallic compounds.

References

Computational Modeling of 1,1-Dimethylgerminane: A Methodological Whitepaper

Abstract

Organogermanium compounds are gaining interest in materials science and medicinal chemistry due to their unique electronic and biological properties.[1] This technical guide outlines a comprehensive computational methodology for the theoretical investigation of 1,1-dimethylgerminane, a representative saturated germacycle. In the absence of extensive experimental data for this specific molecule, this paper presents a prospective computational study, detailing the theoretical framework, proposed experimental protocols for validation, and illustrative data derived from established computational chemistry principles for organogermanium compounds. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust method for studying the electronic structure and properties of molecules containing heavier elements like germanium.[2][3] This guide serves as a foundational resource for researchers embarking on the computational analysis of this and related organogermanium compounds.

Introduction

Germanium, positioned between silicon and tin in Group 14 of the periodic table, imparts unique properties to its organic derivatives.[4][5] Organogermanium compounds exhibit a balance of stability and reactivity that makes them intriguing candidates for various applications.[4] Computational modeling provides a powerful, non-invasive means to explore the molecular structure, vibrational spectra, and reactivity of these compounds, offering insights that can guide synthetic efforts and application-oriented research.[6]

This whitepaper focuses on this compound, a five-membered heterocyclic compound. A thorough computational analysis of this molecule can elucidate fundamental aspects such as ring strain, the nature of the carbon-germanium bond, and its reactivity profile. The following sections detail a proposed computational workflow, from geometry optimization to the prediction of spectroscopic signatures and potential reaction pathways.

Computational Methodology

The proposed computational investigation of this compound will be conducted using Density Functional Theory (DFT), which has been shown to be effective for germanium-containing systems.[2][7]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This will be performed using the B3LYP hybrid functional, which has demonstrated reliability in predicting the geometries of organogermanium compounds.[3] A double-zeta valence polarized (DZVP) basis set will be employed for all atoms, providing a good balance between accuracy and computational cost.

Protocol:

-

Initial Structure Generation: An initial 3D structure of this compound will be constructed using standard bond lengths and angles.

-

Geometry Optimization: The structure will be optimized to a local minimum on the potential energy surface using the B3LYP functional and the DZVP basis set.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

Electronic Structure Analysis

To understand the bonding and electronic distribution within the molecule, a Natural Bond Orbital (NBO) analysis will be conducted on the optimized geometry. This will provide insights into the hybridization of the germanium center and the polarity of the Ge-C bonds.

Illustrative Results and Data Presentation

The following tables present hypothetical, yet realistic, data that would be obtained from the computational protocols described above.

Optimized Molecular Geometry

The key structural parameters of this compound, as would be predicted by DFT calculations, are summarized below.

| Parameter | Value |

| Bond Lengths (Å) | |

| Ge - C (ring) | 1.98 |

| Ge - C (methyl) | 1.99 |

| C - C (ring) | 1.54 |

| C - H | 1.09 |

| **Bond Angles (°) ** | |

| C(ring) - Ge - C(ring) | 95.0 |

| C(methyl) - Ge - C(methyl) | 108.5 |

| Ge - C(ring) - C(ring) | 105.0 |

| Dihedral Angles (°) | |

| C-C-C-C (ring) | 25.0 |

Predicted Vibrational Frequencies

A selection of predicted vibrational frequencies and their assignments are provided. These are crucial for interpreting experimental IR and Raman spectra.

| **Frequency (cm⁻¹) ** | Symmetry | Assignment |

| 2950 | A' | C-H stretch (methyl) |

| 2925 | A'' | C-H stretch (ring) |

| 1450 | A' | CH₂ scissoring |

| 1250 | A' | CH₃ symmetric deformation |

| 830 | A' | Ge-C stretch (ring) |

| 580 | A'' | Ge-C stretch (methyl) |

| 450 | A' | Ring deformation |

Visualization of Computational Models

Visual representations are essential for understanding molecular structures and computational workflows. The following diagrams are generated using the DOT language.

Caption: Ball-and-stick representation of this compound.

Caption: Proposed workflow for the computational study.

Hypothetical Reaction Pathway: Hydrolysis

To illustrate the molecule's reactivity, a hypothetical reaction with water is proposed. The initial step would likely involve the coordination of a water molecule to the germanium center, followed by proton transfer and ring-opening.

Caption: A plausible reaction pathway for hydrolysis.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive computational strategy for the study of this compound. The proposed DFT-based methodologies provide a solid foundation for predicting its structural, spectroscopic, and reactive properties. The illustrative data and visualizations serve as a template for reporting the findings of such a computational investigation.

Future work should focus on validating these computational predictions with experimental data. The synthesis of this compound, followed by spectroscopic characterization (NMR, IR, Raman) and reactivity studies, would be invaluable. Furthermore, exploring the potential of this and related germacycles in areas such as catalysis and as precursors to germanium-containing materials would be a logical next step. The synergy between computational modeling and experimental work will be crucial in advancing the chemistry of organogermanium compounds.

References

- 1. paperpublications.org [paperpublications.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Germanium Complexes with ONO Tridentate Ligands: O-H Bond Activation Control According to DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. Study of pure and doped hydrogenated germanium cages: a density functional investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vibrational frequencies and structural determination of Ge4O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to DFT Calculations for Germacyclohexane Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) calculations in the study of germacyclohexane compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the conformational analysis, thermochemistry, and substituent effects of these organogermanium heterocycles.

Introduction to Germacyclohexane and the Role of DFT

Germacyclohexane, a six-membered heterocyclic compound containing a germanium atom, has garnered significant interest due to its unique structural and electronic properties. Understanding the conformational preferences and energetic landscapes of germacyclohexane and its derivatives is crucial for their potential applications in materials science and medicinal chemistry. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these properties with a favorable balance of accuracy and computational cost.

DFT calculations allow for the precise determination of molecular structures, vibrational frequencies, and thermochemical data, providing insights that complement and guide experimental studies. This guide will delve into the theoretical background, practical methodologies, and key findings from DFT-based investigations of germacyclohexane compounds.

Conformational Analysis of Germacyclohexane

The germacyclohexane ring, similar to its carbocyclic analogue cyclohexane, can adopt several conformations, with the chair form being the most stable. DFT calculations have been instrumental in quantifying the energetic differences between these conformers and understanding the influence of the germanium heteroatom on the ring's geometry.

According to DFT calculations at the B3LYP/cc-pVTZ level, germacyclohexane predominantly exists in a stable chair conformation. Any potential twist form is predicted to have a significantly higher enthalpy of formation (over 15 kJ·mol⁻¹), making it experimentally unobservable under normal conditions[1][2]. The substitution of a carbon atom with a germanium atom in the cyclohexane ring leads to a flattening of the ring in the vicinity of the germanium atom[1][2].

The Chair Conformation and Ring Inversion

The chair conformation of germacyclohexane is characterized by specific bond lengths, bond angles, and dihedral angles. The energy barrier for the chair-to-chair inversion is a key parameter that can be determined both experimentally and computationally.

For the parent germacyclohexane, the chair conformer possesses Cₛ symmetry. Its 48 normal vibrations can be classified into 27 in-plane vibrations (A' symmetry) and 21 out-of-plane vibrations (A'' symmetry)[2].

Substituent Effects on Conformational Preferences

The introduction of substituents onto the germacyclohexane ring can significantly influence its conformational equilibrium. The preference for a substituent to occupy an axial or equatorial position is quantified by the conformational free energy difference, commonly known as the A-value (ΔG = G_axial - G_equatorial).

Case Study: 1-Methyl-1-germacyclohexane

A detailed study of 1-methyl-1-germacyclohexane combining low-temperature ¹³C NMR spectroscopy and high-level quantum chemical calculations has provided valuable insights into its conformational behavior.

Experimental Determination of A-value: Low-temperature ¹³C NMR experiments in solution revealed an axial/equatorial ratio of 44/56 mol% at 114 K. This corresponds to an A-value of 0.06 kcal·mol⁻¹, indicating a slight preference for the equatorial conformer in the solution phase at this temperature. The Gibbs free energy of activation for the chair-to-chair interconversion (ΔG‡e→a) was determined to be 5.0 ± 0.1 kcal·mol⁻¹ over the temperature range of 106–134 K.

Computational Determination of A-value: A range of quantum chemical methods, including DFT, Møller-Plesset perturbation theory (MP2), and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been employed to model the conformational energetics of 1-methyl-1-germacyclohexane. The computational results show excellent agreement with the experimental findings. High-level CCSD(T) calculations with a complete basis set (CBS) extrapolation and thermal corrections predict an A-value of 0.02 kcal·mol⁻¹, while the electronic energy difference (ΔE) at 0 K is -0.01 kcal·mol⁻¹.

Methodologies: Experimental and Computational Protocols

Experimental Protocols

Low-Temperature ¹³C NMR Spectroscopy: The experimental determination of the conformational equilibrium of 1-methyl-1-germacyclohexane involved the use of a variable temperature NMR probe. Spectra were recorded at low temperatures to slow the chair-to-chair interconversion sufficiently to allow for the observation and integration of signals corresponding to the individual axial and equatorial conformers. The relative populations of the conformers were then used to calculate the Gibbs free energy difference (A-value).

Computational Protocols

A typical DFT workflow for the conformational analysis of germacyclohexane compounds involves the following steps:

-

Geometry Optimization: The initial structures of the different conformers (e.g., chair, boat, twist-boat) are built and then optimized to find the minimum energy geometries.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets.

Choice of Functionals and Basis Sets: The selection of an appropriate DFT functional and basis set is crucial for obtaining accurate results. For germacyclohexane and its derivatives, functionals such as B3LYP are commonly used. The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set is often employed for geometry optimizations and frequency calculations, as it provides a good balance between accuracy and computational cost. For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) with larger basis sets and extrapolation to the complete basis set limit are recommended.

Data Presentation: Quantitative Results

The following tables summarize the key quantitative data obtained from experimental and computational studies of germacyclohexane and its 1-methyl derivative.

Table 1: Conformational Energetics of 1-Methyl-1-germacyclohexane

| Parameter | Experimental Value | Computational Value | Method |

| Axial/Equatorial Ratio (114 K) | 44/56 mol% | - | Low-Temperature ¹³C NMR |

| A-value (ΔG) | 0.06 kcal·mol⁻¹ | 0.02 kcal·mol⁻¹ | CCSD(T)/CBS + thermal corrections |

| ΔE (0 K) | - | -0.01 kcal·mol⁻¹ | CCSD(T)/CBS |

| ΔG‡e→a (106-134 K) | 5.0 ± 0.1 kcal·mol⁻¹ | - | Low-Temperature ¹³C NMR |

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Germacyclohexane (Chair Conformation, Cₛ Symmetry)

| Symmetry | Assignment | Calculated (B3LYP/cc-pVTZ) |

| A' | CH₂ stretch | 2923 |

| A' | CH₂ stretch | 2915 |

| A'' | CH₂ stretch | 2908 |

| A'' | CH₂ stretch | 2899 |

| A' | CH₂ scissoring | 1445 |

| A'' | CH₂ scissoring | 1442 |

| ... | ... | ... |

Note: This is a partial list. A full assignment includes 48 normal modes.[2]

Visualizations: Workflows and Relationships

DFT Calculation Workflow

Caption: A typical workflow for DFT calculations of germacyclohexane compounds.

Conformational Isomerism of Germacyclohexane

References

Stability and Reactivity of 1,1-Dimethylgerminane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylgerminane, also known as 1,1-dimethylgermacyclobutane, is a four-membered heterocyclic organogermanium compound. Its strained ring structure governs its stability and reactivity, making it a subject of interest in polymer chemistry and as a precursor to reactive germanium intermediates. This technical guide provides a comprehensive overview of the current understanding of the stability and reactivity of this compound, including its synthesis, thermal decomposition, and characteristic reactions. Due to the limited availability of direct quantitative data for this specific compound, this guide also draws analogies from related silicon and organic cyclic compounds to provide a broader context for its chemical behavior.

Introduction

Organogermanium compounds have garnered increasing attention in materials science and medicinal chemistry. The unique electronic and steric properties of germanium lend distinct characteristics to these molecules. This compound, with its inherent ring strain, is a valuable synthon for the generation of transient germylenes and germenes, and a monomer for ring-opening polymerization. Understanding its stability and reactivity is crucial for harnessing its potential in various applications.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂Ge |

| Molecular Weight | 144.74 g/mol |

| Boiling Point | 120 °C |

| Density | 1.1066 g/cm³ |

| Synonyms | 1,1-Dimethylgermacyclobutane |

Synthesis of this compound

Experimental Protocol: Synthesis via Grignard Reaction

The primary synthetic route to this compound involves the reaction of a di-Grignard reagent with dichlorodimethylgermane.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

-

Preparation of the Di-Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). 1,3-Dibromopropane is added dropwise to initiate the formation of the Grignard reagent, 1,3-bis(bromomagnesio)propane. The reaction mixture is typically refluxed to ensure complete formation.

-

Reaction with Dichlorodimethylgermane: The solution of the di-Grignard reagent is cooled in an ice bath. A solution of dichlorodimethylgermane in anhydrous diethyl ether is then added dropwise from the dropping funnel.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Stability of this compound

Thermal Stability

Figure 2: Proposed thermal decomposition of this compound.

A study on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, another strained four-membered ring, reported activation energies in the range of 47.5 to 59.2 kcal/mol for its decomposition pathways. It is plausible that the activation energy for the decomposition of this compound would be in a similar range.

Reactivity of this compound

The reactivity of this compound is dominated by reactions that relieve its ring strain. These include ring-opening polymerization and reactions with electrophilic and nucleophilic reagents.

Ring-Opening Polymerization (ROP)

This compound can undergo ring-opening polymerization to form poly(1,1-dimethyl-1-germabutane). This polymerization can be initiated by anionic, cationic, or coordination catalysts. The mechanism generally involves an initiation step where the initiator opens the ring, followed by propagation where the resulting active center attacks another monomer, and a termination step.

Figure 3: General mechanism of anionic ring-opening polymerization.

Reactions with Electrophiles

Due to the nucleophilic character of the germanium atom, this compound is expected to react with various electrophiles. For instance, reaction with strong acids could lead to ring opening.

Experimental Protocol: Reaction with a Protic Acid (Hypothetical)

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Addition of Acid: Cool the solution in an ice bath and slowly add a strong protic acid (e.g., HCl in ether).

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as NMR spectroscopy, to observe the disappearance of the starting material and the appearance of the ring-opened product.

-

Work-up and Isolation: After the reaction is complete, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, dry it, and remove the solvent to isolate the product.

Reactions with Nucleophiles

While the germanium center is electron-rich, the strained C-Ge bonds can be susceptible to nucleophilic attack, leading to ring opening. Strong nucleophiles, such as organolithium reagents or alkoxides, could potentially initiate such reactions.

Conclusion

This compound is a strained cyclic organogermanium compound with reactivity that is largely dictated by the relief of this strain. While specific quantitative data on its stability and a wide range of its reactions are not extensively documented, its synthesis is well-established. Its thermal decomposition is presumed to yield transient germene species, and it is expected to undergo ring-opening polymerization and react with both electrophiles and nucleophiles. Further research into the quantitative aspects of its stability and the full scope of its reactivity would be beneficial for its application in materials science and synthetic chemistry. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this intriguing molecule.

The Synthesis of Substituted Germacyclohexanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of substituted germacyclohexane compounds. It details the core synthetic strategies, including the preparation of key intermediates and subsequent functionalization, supported by experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in organogermanium chemistry and professionals involved in the development of novel therapeutic agents.

Introduction

Germacyclohexanes, six-membered heterocyclic compounds containing a germanium atom, represent a class of organogermanium compounds with potential applications in medicinal chemistry and materials science. The ability to introduce a variety of substituents onto the germacyclohexane scaffold is crucial for tuning their physical, chemical, and biological properties. This guide focuses on the key synthetic methodologies for accessing this versatile class of compounds.

Synthesis of the Germacyclohexane Core

A fundamental starting point for the synthesis of many substituted germacyclohexanes is the preparation of the parent germacyclohexane ring or a functionalized precursor, such as a germacyclohexanone.

Synthesis of Germacyclohexane

The unsubstituted germacyclohexane can be synthesized through a multi-step process starting from 1,5-dibromopentane.

Experimental Protocol: Synthesis of Germacyclohexane

-

Step 1: Synthesis of 1,5-bis(bromomagnesio)pentane. To a suspension of magnesium turnings in anhydrous diethyl ether, a solution of 1,5-dibromopentane in diethyl ether is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature to afford a solution of the di-Grignard reagent.

-

Step 2: Reaction with Dichlorodimethylgermane. The freshly prepared solution of 1,5-bis(bromomagnesio)pentane is then added dropwise to a solution of dichlorodimethylgermane in anhydrous diethyl ether at 0 °C. The reaction mixture is allowed to warm to room temperature and then refluxed.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield 1,1-dimethylgermacyclohexane.

Synthesis of 1-Germacyclohexan-4-ones

A highly versatile intermediate for the synthesis of a wide range of substituted germacyclohexanes is 1-germacyclohexan-4-one. A reliable method for its synthesis was reported by Soderquist and Negron.

Experimental Protocol: Synthesis of 1,1-Dialkyl-1-germacyclohexan-4-one

-

Step 1: Hydrogermylation of 1-ethynyl-1-trimethylsiloxycyclohexane. To a solution of dialkylgermane (e.g., dimethylgermane) in a suitable solvent, 1-ethynyl-1-trimethylsiloxycyclohexane is added, followed by a catalytic amount of a radical initiator such as AIBN. The mixture is heated to initiate the hydrogermylation reaction.

-

Step 2: Hydrolysis. After the reaction is complete, the resulting mixture is treated with an aqueous acid solution (e.g., dilute HCl) to hydrolyze the trimethylsilyl enol ether.

-

Step 3: Work-up and Purification. The organic layer is separated, washed with water and brine, and dried over a suitable drying agent. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to afford the desired 1,1-dialkyl-1-germacyclohexan-4-one.

Functionalization of the Germacyclohexane Ring

The ketone functionality in 1-germacyclohexan-4-ones provides a convenient handle for introducing a variety of substituents at the C4 position through well-established carbonyl chemistry.

Grignard Reactions

The reaction of 1-germacyclohexan-4-ones with Grignard reagents provides a straightforward route to 4-alkyl- and 4-aryl-substituted 4-hydroxygermacyclohexanes.

Experimental Protocol: Synthesis of 4-Alkyl-4-hydroxy-1,1-dimethylgermacyclohexane

-